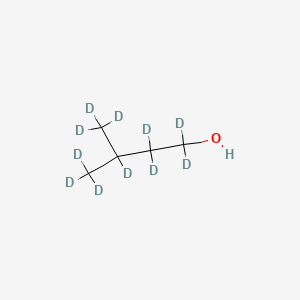

3-Methyl-1-butyl-D11 alcohol

Description

BenchChem offers high-quality 3-Methyl-1-butyl-D11 alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-butyl-D11 alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,2,2,3,4,4,4-octadeuterio-3-(trideuteriomethyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTQWCKDNZKARW-KUXNVAAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methyl-1-butyl-d11 Alcohol: Chemical Properties, Analytical Applications, and Experimental Workflows

Executive Summary

In the realm of quantitative metabolomics, flavor profiling, and environmental analysis, achieving absolute quantification of volatile organic compounds requires internal standards that perfectly mimic endogenous analytes without causing signal interference. 3-Methyl-1-butyl-d11 alcohol (CAS: ), commonly referred to as isoamyl alcohol-d11, serves as a premier perdeuterated internal standard (IS). By substituting the 11 aliphatic hydrogen atoms with deuterium, this compound achieves a critical +11 Da mass shift while preserving the physicochemical behavior of its unlabelled counterpart.

As an Application Scientist, the selection of this specific isotopic architecture—rather than a fully deuterated D12 variant—is highly intentional. Because hydroxyl protons undergo rapid hydrogen-deuterium (H/D) exchange in aqueous environments, utilizing the D11 variant (C₅HD₁₁O) prevents unpredictable isotopic dilution during extraction from biological matrices, ensuring quantitative integrity.

Physicochemical Properties & Structural Dynamics

The perdeuteration of the isopentyl alkyl chain—(CD₃)₂CDCD₂CD₂OH—induces subtle but analytically significant changes. Due to the heavier mass of deuterium, the density of the labelled compound increases proportionally, while the boiling point and partition coefficient remain virtually identical to the unlabelled form. This parity is what allows the D11 variant to co-elute perfectly during chromatography.

Table 1: Comparative Physicochemical Properties

| Property | Isoamyl Alcohol (Unlabelled) | 3-Methyl-1-butyl-d11 Alcohol |

| CAS Number | 123-51-3 | 170678-50-9 |

| Chemical Formula | C₅H₁₂O | C₅HD₁₁O |

| Molecular Weight | 88.15 g/mol | 99.22 g/mol |

| Density (at 20 °C) | 0.809 g/cm³ | ~0.910 g/cm³ (Calculated) |

| Boiling Point | 130 °C | 130 °C |

| Melting Point | -117 °C | -117 °C |

| Water Solubility | 26.7 g/L | ~26.7 g/L |

| Log Pow | 1.16 | 1.16 |

Data supported by the for Product D-6234.

Mechanistic Causality: The Logic of Isotope Dilution

In Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects (e.g., ion suppression) and physical losses during sample preparation can severely skew results. Isotope Dilution Mass Spectrometry (IDMS) solves this by introducing the D11 standard at the very beginning of the workflow.

The Causality of the +11 Da Shift: Aliphatic alcohols often undergo extensive fragmentation in Electron Ionization (EI). A +3 or +4 Da shift is sometimes insufficient to prevent isotopic cross-talk due to natural heavy isotope distributions (e.g., ¹³C) or complex fragmentation cascades. The +11 Da shift of 3-methyl-1-butyl-d11 alcohol guarantees that the molecular ion and its primary fragments are completely resolved from the unlabelled analyte and common isobaric background noise.

Figure 1: Mechanistic logic of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Workflow: GC-MS Quantification of Volatiles

Objective: Absolute quantification of isoamyl alcohol in complex aqueous matrices (e.g., fermentation broths) using 3-methyl-1-butyl-d11 alcohol as the internal standard.

Step-by-Step Methodology

-

Standard Preparation: Prepare a 100 µg/mL stock solution of 3-methyl-1-butyl-d11 alcohol in GC-grade Dichloromethane (DCM).

-

Sample Spiking: Aliquot 1.0 mL of the biological sample into a glass vial. Spike with 10 µL of the IS stock (final IS concentration: 1 µg/mL).

-

Causality: Spiking directly into the raw matrix before extraction ensures the IS accounts for any partitioning inefficiencies or evaporative losses during subsequent steps.

-

-

Liquid-Liquid Extraction (LLE): Extract with 1.0 mL of DCM. Vortex for 2 minutes, then centrifuge at 4,000 x g for 5 minutes at 4°C. Recover the lower organic layer.

-

Causality: DCM is selected due to its high extraction efficiency for short-chain alcohols and its high volatility, allowing for a solvent delay in GC-MS without masking the elution of the target alcohol.

-

-

GC-MS Injection: Inject 1 µL of the organic extract into the GC-MS (splitless mode). Use a polar wax column (e.g., DB-WAX) to resolve aliphatic alcohols effectively.

-

Detection: Utilize Electron Ionization (EI) at 70 eV.

-

Causality: 70 eV is the industry standard for EI, providing reproducible, high-energy fragmentation patterns necessary for robust library matching and quantification.

-

Figure 2: GC-MS/MS analytical workflow utilizing 3-Methyl-1-butyl-d11 alcohol.

Self-Validating System Controls

To ensure the protocol is scientifically rigorous and self-validating, three distinct controls must be executed alongside the samples:

-

Matrix Blank (Specificity Control): An unspiked matrix sample must be processed to verify the absence of endogenous compounds naturally occurring at the IS m/z, preventing false IS signal inflation.

-

Solvent Blank (Carryover Control): A pure DCM injection confirms no carryover of the highly concentrated d11-labelled standard between sequential GC runs.

-

Isotopic Purity Check (Cross-talk Control): The IS stock must be injected alone to confirm the absence of unlabelled isoamyl alcohol (C₅H₁₂O) as a synthetic impurity, which would artificially inflate the baseline analyte signal.

Safety, Handling, and Storage

Like its unlabelled counterpart, 3-methyl-1-butyl-d11 alcohol is a flammable liquid and a recognized respiratory/eye irritant.

-

Storage: It must be stored at room temperature in a tightly sealed, chemically inert container, isolated from strong oxidizing agents.

-

Moisture Protection: While the D11 alkyl chain is covalently stable, the compound should be protected from atmospheric moisture to prevent unnecessary H/D exchange at the hydroxyl group prior to experimental use.

References

The +11 Da Advantage: A Technical Whitepaper on the Molecular Weight and Analytical Utility of 3-Methyl-1-butyl-d11 Alcohol

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmacokinetic Researchers Document Type: Technical Guide & Protocol Whitepaper

Executive Summary

In the realm of quantitative bioanalysis and metabolic tracing, the precision of mass spectrometry (MS) is inextricably linked to the quality of the internal standards employed. 3-Methyl-1-butyl-d11 alcohol (commonly known as isoamyl alcohol-d11) represents a gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS).

By replacing 11 protium atoms with 11 deuterium atoms, the molecular weight of the compound shifts from 88.15 g/mol to 99.22 g/mol [1]. As a Senior Application Scientist, I routinely leverage this specific +11 Da mass shift to eradicate isotopic cross-talk, perfectly compensate for matrix effects, and probe Kinetic Isotope Effects (KIE) during drug development and fermentation profiling. This whitepaper deconstructs the physicochemical reality of this molecular weight shift and provides a self-validating protocol for its application in Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Profiling & Mass Elucidation

The utility of 3-Methyl-1-butyl-d11 alcohol is entirely governed by its molecular weight and isotopic enrichment. While macroscopic properties like the boiling point (~130 °C) remain largely analogous to the unlabeled counterpart, the microscopic mass differences are profound[1].

Deuterium (

Table 1: Comparative Physicochemical Data

| Property | Unlabeled (3-Methyl-1-butanol) | D11-Labeled (Isoamyl alcohol-d11) |

| Chemical Formula | C | C |

| Molecular Weight | 88.15 g/mol | 99.22 g/mol |

| Exact Mass | 88.0888 Da | 99.1579 Da |

| CAS Number | 123-51-3 | 170678-50-9 |

| Mass Shift ( | N/A | +11.07 Da |

Data synthesized from authoritative isotopic standard registries[1][2][3].

The Analytical Causality of the +11 Da Shift

When developing a quantitative GC-MS assay, the choice of internal standard dictates the reliability of the data. Structural analogs (e.g., using n-butanol to quantify isoamyl alcohol) are fundamentally flawed because they exhibit different retention times and ionization efficiencies[4].

A Stable Isotope-Labeled Internal Standard (SIL-IS) co-elutes with the target analyte, experiencing the exact same ion suppression or enhancement in the MS source[4][5]. However, not all SIL-IS molecules are created equal.

Why D11 (MW 99.22) instead of D3 (MW 91.17)?

-

Eradication of Isotopic Cross-Talk: Natural carbon contains ~1.1%

. In a highly concentrated biological sample, the naturally occurring heavy isotopes of unlabeled isoamyl alcohol (e.g., M+1, M+2, M+3 contributions from -

Fragmentation Integrity: In Electron Ionization (EI), molecules undergo harsh fragmentation. A fully deuterated alkyl chain ensures that regardless of which hydrocarbon fragment reaches the detector, a distinct mass difference is maintained between the analyte and the IS.

Caption: Logical relationship between deuterium substitution, molecular weight shift, and applications.

Self-Validating Protocol: GC-MS Quantification Workflow

To harness the 99.22 g/mol molecular weight of 3-Methyl-1-butyl-d11 alcohol, the assay must be designed as a self-validating system. The following protocol details the extraction and quantification of isoamyl alcohol from biological matrices (e.g., fermentation broth or plasma)[6].

Phase 1: Matrix-Matched Calibration (The Foundation of Trust)

Causality: Matrix effects can alter extraction recovery. By building the calibration curve in the exact same biological fluid (stripped of endogenous analyte), we ensure the baseline is analytically truthful.

-

Prepare a calibration curve of unlabeled isoamyl alcohol (0.5 to 100 µg/mL) in a surrogate blank matrix.

-

Constant Spiking: Spike exactly 10 µg/mL of 3-Methyl-1-butyl-d11 alcohol (MW 99.22) into every calibrator, Quality Control (QC) sample, and unknown sample.

Phase 2: Liquid-Liquid Extraction (LLE)

Causality: Isoamyl alcohol is a volatile, slightly polar aliphatic alcohol. Ethyl acetate provides the optimal dielectric constant to partition the alcohol away from aqueous proteins and salts without inducing emulsion.

-

Aliquot 500 µL of the spiked biological sample into a glass centrifuge tube.

-

Add 1.0 mL of anhydrous ethyl acetate and 100 mg of NaCl (to drive the alcohol into the organic phase via the "salting-out" effect).

-

Vortex aggressively for 2 minutes, then centrifuge at 4,000 x g for 5 minutes.

-

Transfer the upper organic layer to a GC autosampler vial.

Phase 3: GC-EI-MS Analysis

Causality: Selected Ion Monitoring (SIM) mode drastically increases sensitivity by commanding the quadrupole to ignore background matrix noise and only dwell on the specific molecular weights of our analyte and IS.

-

Injection: Inject 1 µL in splitless mode (Injector Temp: 250 °C).

-

Separation: Use a polar capillary column (e.g., DB-WAX) to resolve the alcohol from early-eluting solvent peaks.

-

Detection (SIM Mode):

-

Monitor m/z 70 (M-18, loss of H

O) for unlabeled isoamyl alcohol. -

Monitor m/z 79 (M-20, loss of D

O) for the D11 internal standard.

-

-

Validation Check: Run a "Blank Matrix + IS" sample. If any signal appears at the unlabeled mass, your D11 standard contains D0 impurities and must be discarded.

Caption: GC-MS workflow utilizing 3-Methyl-1-butyl-d11 alcohol as a Stable Isotope-Labeled Internal Standard.

Kinetic Isotope Effects (KIE) in Drug Development

Beyond acting as a passive internal standard, the 99.22 g/mol molecular weight of 3-Methyl-1-butyl-d11 alcohol has active implications in pharmacokinetic research due to the Kinetic Isotope Effect (KIE) .

Because a Carbon-Deuterium (C-D) bond has a heavier reduced mass than a Carbon-Protium (C-H) bond, it sits lower in the potential energy well (it possesses a lower zero-point energy). Consequently, more activation energy is required to cleave a C-D bond.

In drug development, if isoamyl alcohol is used as a metabolic probe, the D11 variant will undergo oxidation by Cytochrome P450 enzymes (e.g., conversion to isovaleraldehyde) at a measurably slower rate than the 88.15 g/mol unlabeled variant. This isotopic stabilization allows researchers to extend the half-life of the molecule in vivo to study downstream metabolic shunting without altering the drug's fundamental pharmacology.

References

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

-

Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. PMC - National Institutes of Health (NIH). Available at:[Link]

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 3-Methyl-1-butyl-d11 Alcohol | LGC Standards [lgcstandards.com]

- 3. 3-Methyl-1-butyl-d11 Alcohol | LGC Standards [lgcstandards.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Deuterated Isoamyl Alcohol: A Comprehensive Guide to Stability, Storage, and Handling in Drug Development

Executive Summary

Deuterated isoamyl alcohol (e.g., 3-methyl-1-butanol-d11) is a critical reagent in modern drug development, utilized extensively as an internal standard in quantitative mass spectrometry (LC-MS/GC-MS) and as a precursor for synthesizing deuterium-labeled active pharmaceutical ingredients (APIs). The strategic substitution of protium with deuterium leverages the Kinetic Isotope Effect (KIE) to enhance metabolic stability in drugs. However, the integrity of these applications relies entirely on maintaining the isotopic purity of the reagent. This whitepaper provides a causality-driven, self-validating framework for the handling, storage, and quality control of deuterated isoamyl alcohol.

Core Stability Challenges: The Causality of Degradation

To design an effective storage protocol, researchers must first understand the physicochemical vulnerabilities of deuterated alcohols. Isoamyl alcohol is inherently highly hygroscopic, meaning it readily absorbs moisture from the surrounding atmosphere[1]. When the molecule is deuterated, this hygroscopicity becomes the primary vector for reagent degradation.

Moisture-Induced H/D Exchange

The most critical threat to deuterated isoamyl alcohol is Hydrogen/Deuterium (H/D) exchange . When exposed to atmospheric moisture (

Oxidative and Photolytic Degradation

Primary alcohols are susceptible to oxidation, forming aldehydes and subsequently carboxylic acids. In the case of deuterated isoamyl alcohol, exposure to oxygen and UV light can catalyze the formation of deuterated isovaleraldehyde. Trace metal impurities on glass surfaces can further accelerate this radical-mediated photo-oxidation.

Caption: Mechanism of moisture-induced H/D exchange in deuterated alcohols.

Storage Protocols & Best Practices

To mitigate H/D exchange and oxidation, the storage environment must be strictly anhydrous, inert, and temperature-controlled. For long-term preservation of isotopic purity, storage at -20°C to -80°C is highly recommended[3].

The Superiority of Argon Blanketing

While nitrogen is commonly used in laboratories, Argon is the superior choice for blanketing deuterated alcohols. Argon (MW ≈ 40 g/mol ) is significantly denser than ambient air (MW ≈ 29 g/mol ) and Nitrogen (MW ≈ 28 g/mol ). When flushed into a vial, Argon settles directly over the liquid phase, creating a robust physical displacement barrier that prevents residual oxygen and moisture from interacting with the solvent surface.

Container Causality

-

Amber Glass: Prevents UV-catalyzed radical oxidation.

-

PTFE-Lined Septa: Polytetrafluoroethylene (PTFE) is chemically inert. Using standard rubber or unlined silicone septa allows the alcohol vapors to dissolve plasticizers (e.g., phthalates), which subsequently leach into the reagent and cause massive background interference in LC-MS/GC-MS analyses.

Quantitative Data: Physicochemical & Storage Matrices

Table 1: Physicochemical Properties Comparison

| Property | Unlabeled Isoamyl Alcohol | Isoamyl Alcohol-d11 |

| Formula | ||

| Molecular Weight | 88.15 g/mol | 99.22 g/mol |

| Boiling Point | 131-132 °C | ~131 °C |

| Hygroscopicity | High | High (Critical risk of H/D exchange) |

| Primary Use | Solvent, Synthesis | MS Internal Standard, API Precursor |

Table 2: Storage Condition Matrix

| Storage Duration | Temperature | Atmosphere | Container Type | Expected Shelf Life |

| In-Use (Daily) | +4 °C | Argon Blanket | Amber glass, PTFE cap | < 1 Month |

| Short-Term | -20 °C | Argon Blanket | Amber glass, PTFE cap | 6 - 12 Months |

| Long-Term | -80 °C | Sealed under Vacuum/Ar | Flame-sealed ampoule | > 2 Years |

Experimental Workflows: A Self-Validating System

The following protocols represent a closed-loop, self-validating system. Protocol 1 details the protective handling steps, while Protocol 2 provides the analytical feedback loop to verify that Protocol 1 was executed successfully without moisture contamination.

Protocol 1: Anhydrous Aliquoting and Storage

Objective: To divide bulk deuterated isoamyl alcohol into single-use aliquots without compromising isotopic purity.

-

Vial Preparation: Bake amber glass vials at 150°C for a minimum of 4 hours. Causality: This drives off adsorbed microscopic water layers on the glass surface that would otherwise cause immediate H/D exchange upon contact. Cool the vials inside a vacuum desiccator.

-

Environmental Control: Transfer the sealed ampoule of isoamyl alcohol-d11 into an inert atmosphere glovebox (Argon gas,

ppm -

Aliquoting: Using a gas-tight glass syringe, dispense single-use volumes (e.g., 100 µL) into the baked vials. Causality: Plastic syringes contain slip agents (like oleamide) that readily dissolve in alcohols and contaminate downstream mass spectra.

-

Sealing: Cap the vials immediately with PTFE-lined silicone septa and crimp tightly.

-

Storage: Transfer the sealed vials to a dedicated -20°C or -80°C freezer for volatile organics.

Caption: Step-by-step anhydrous workflow for aliquoting and long-term storage.

Protocol 2: Quality Control (Isotopic Purity Verification via GC-MS)

Objective: To validate the integrity of the storage protocol by quantifying potential H/D exchange.

-

Sample Preparation: In a dry environment, pierce the septum of a stored aliquot and withdraw 1 µL of the deuterated isoamyl alcohol. Dilute this immediately in 1 mL of anhydrous, septum-sealed dichloromethane (DCM).

-

Injection: Inject 1 µL of the diluted sample into the GC-MS using a split ratio of 50:1. Ensure the injector temperature is set to 250°C.

-

Analysis: Monitor the molecular ion (

) and fragmentation patterns. For pure isoamyl alcohol-d11, the expected -

Evaluation (The Validation Step): Calculate the ratio of the d11 peak area (99 m/z) to the d10 peak area (98 m/z).

-

Self-Validation Logic: If the d10 peak exceeds the manufacturer's specified baseline (typically >2%), it indicates moisture ingress occurred during Protocol 1. This immediately flags the batch for re-purification or disposal, and prompts a maintenance check of the glovebox's moisture scrubbers.

-

References

-

"3-Methyl-1-butanol-d11 Storage and Specifications" - American Chemical Suppliers (BOC Sciences Data). Available at: [Link]

-

"Material Safety Data Sheet - Isoamyl Alcohol (Hygroscopicity and Stability)" - Grambling State University. Available at:[Link]

Sources

Purity and isotopic enrichment of 3-Methyl-1-butyl-D11 alcohol

An In-Depth Technical Guide to the Purity and Isotopic Enrichment of 3-Methyl-1-butyl-D11 Alcohol

Authored by: A Senior Application Scientist

Introduction: The Imperative of Precision in Isotopically Labeled Standards

In the realms of drug metabolism and pharmacokinetic (DMPK) studies, environmental analysis, and quantitative proteomics, stable isotope-labeled (SIL) compounds are indispensable tools.[1] Their function as internal standards in isotope dilution mass spectrometry (IDMS) allows for the correction of analytical variability during sample preparation and analysis, thereby ensuring the accuracy and precision of quantitative results.[1] Deuterium-labeled compounds, in particular, are widely utilized due to their cost-effectiveness and the availability of established synthetic methods.[1][2]

3-Methyl-1-butyl-D11 alcohol, the deuterated analogue of isoamyl alcohol, serves as a critical internal standard for the quantification of its corresponding protium (non-deuterated) form, a common fusel alcohol and volatile organic compound found in fermented beverages, biological samples, and as an industrial solvent.[3][4] The efficacy of any SIL internal standard is, however, entirely dependent on its quality. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to rigorously assess the purity and isotopic enrichment of 3-Methyl-1-butyl-D11 alcohol, ensuring data integrity in quantitative assays.

Part 1: Deconstructing "Purity" for a Deuterated Compound

For a deuterated active pharmaceutical ingredient (API) or internal standard, the concept of "purity" transcends the traditional assessment of chemical contaminants.[5] It is a tripartite concept encompassing chemical purity, isotopic enrichment, and the distribution of isotopologues. A failure to characterize all three aspects can lead to significant quantitative errors, including under- or overestimation of the target analyte.[1]

-

Chemical Purity: This is the most straightforward aspect, referring to the absence of any other chemical compounds.[6] For 3-Methyl-1-butyl-D11 alcohol, potential impurities could include residual starting materials from synthesis, side-products, or isomers like 2-methyl-1-butanol.

-

Isotopic Enrichment: This term refers to the percentage of deuterium at a specific, labeled position within the molecule.[5][7] For a compound designated as "D11" with 99% isotopic enrichment, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom at any of the eleven labeled positions.[7]

-

Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition.[5] Due to the statistical nature of deuterium incorporation, a batch of 3-Methyl-1-butyl-D11 alcohol with 99% isotopic enrichment will not contain 99% of the fully deuterated (d11) molecules. It will be a mixture of isotopologues, including d11, d10 (molecules with ten deuterium atoms and one hydrogen), d9, and so on. The distribution of these species is predictable based on the isotopic enrichment and can be calculated using a binomial expansion.[5][7]

Caption: Logical relationship of purity components for deuterated compounds.

Part 2: Core Analytical Methodologies: A Synergistic Approach

No single technique can fully characterize a deuterated compound. A robust validation requires the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), typically coupled with Gas Chromatography (GC).[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural and Enrichment Analysis

NMR spectroscopy is unparalleled in its ability to provide atomic-level structural information and directly quantify isotopic enrichment.[]

-

Proton NMR (¹H-NMR): This is the most precise method for determining the overall isotopic enrichment.[5] In a highly deuterated sample like 3-Methyl-1-butyl-D11 alcohol, the signals from the few remaining residual protons are small and distinct. By comparing the integral of these signals to that of a known, non-exchangeable internal standard, one can accurately calculate the percentage of residual hydrogen, and thus the isotopic enrichment.

-

Deuterium NMR (²H-NMR): This technique directly observes the deuterium nuclei, confirming the presence and location of the deuterium labels.[12] The resulting spectrum should show signals corresponding to the deuterated positions in the molecule, providing definitive evidence of successful labeling.

-

Carbon-13 NMR (¹³C-NMR): This analysis confirms the carbon skeleton of the molecule is correct and can provide further insights into the location of deuterium atoms through the observation of C-D coupling patterns and isotopic shifts.

Gas Chromatography-Mass Spectrometry (GC-MS): The Key to Chemical Purity and Isotopologue Profiling

GC-MS is the ideal technique for assessing the chemical purity of volatile compounds like 3-Methyl-1-butyl-D11 alcohol and for determining the distribution of isotopologues.[13]

-

Gas Chromatography (GC): The GC component separates the analyte from volatile chemical impurities. A high-resolution capillary column (e.g., a mid-polarity 624-type phase) can effectively separate 3-methyl-1-butanol from its isomers and other potential contaminants.[13]

-

Mass Spectrometry (MS): The MS detector provides two critical pieces of information. First, by operating in full scan mode, it can identify any co-eluting impurities based on their mass spectra. Second, by examining the mass spectrum of the main analyte peak, it reveals the species abundance—the relative intensities of the molecular ions for the d11, d10, d9, etc., isotopologues.[]

Part 3: A Self-Validating Experimental Workflow

A comprehensive analysis of 3-Methyl-1-butyl-D11 alcohol should follow a structured, multi-step process. This workflow ensures that each critical aspect of purity is systematically evaluated.

Caption: A comprehensive experimental workflow for quality control.

Protocol 1: Chemical Purity Assessment by GC-MS

Causality: The primary objective is to separate the main D11 compound from any potential chemical impurities, including its non-deuterated (d0) form and other isomers. A full scan MS method is used to identify any unknown peaks based on their fragmentation patterns.

Methodology:

-

Standard Preparation: Prepare a solution of 3-Methyl-1-butyl-D11 alcohol in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 100 µg/mL.

-

GC-MS System: An Agilent GC-MS system or equivalent.

-

GC Column: VF-624ms, 60 m x 0.32 mm, 1.8 µm film thickness, or equivalent.[13]

-

GC Parameters:

-

Inlet: Splitless mode, 230 °C.

-

Oven Program: 40 °C (hold 2 min), ramp to 150 °C at 10 °C/min, then ramp to 240 °C at 25 °C/min (hold 5 min).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Parameters:

-

Ion Source: Electron Impact (EI), 70 eV.

-

Source Temperature: 230 °C.

-

Acquisition Mode: Full Scan, m/z 35-250.

-

-

Data Analysis: Integrate all peaks in the chromatogram. The chemical purity is calculated as the peak area of 3-Methyl-1-butyl-D11 alcohol divided by the total peak area of all components.

Protocol 2: Isotopic Enrichment Determination by Quantitative ¹H NMR

Causality: This protocol is designed to precisely measure the very low levels of residual hydrogen (protons) in the deuterated compound. A high-purity, non-exchangeable internal standard is crucial for accurate quantification.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-Methyl-1-butyl-D11 alcohol into an NMR tube.

-

Accurately weigh and add a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) of known purity. The standard should have a simple spectrum with sharp singlets that do not overlap with any residual analyte signals.

-

Add ~0.7 mL of a deuterated solvent with high isotopic purity (e.g., Chloroform-d, 99.96%+ D).

-

-

NMR Spectrometer: 400 MHz or higher field strength.

-

Acquisition Parameters:

-

Experiment: Standard quantitative ¹H experiment.

-

Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals being quantified (typically 30-60 seconds for quantitative work) to ensure full relaxation.

-

Number of Scans: 64 or higher to achieve adequate signal-to-noise for the small residual proton signals.

-

-

Data Analysis:

-

Carefully phase and baseline correct the spectrum.

-

Integrate the well-resolved signal of the internal standard and the residual proton signals of the 3-Methyl-1-butyl-D11 alcohol.

-

Calculate the molar ratio of residual protons to the internal standard. Knowing the exact masses of the analyte and standard allows for the calculation of the total amount of residual hydrogen.

-

Isotopic Enrichment (%) = (1 - [moles of residual H / (moles of analyte * 11)]) * 100.

-

Part 4: Data Presentation and Interpretation

Clear and concise data presentation is critical for reporting the quality of the material.

Table 1: Physical and Chemical Properties

| Property | Typical Value | Source |

| Chemical Formula | C₅D₁₁HO (isotopic form) | N/A |

| Molecular Weight (d0) | 88.15 g/mol | [14] |

| Molecular Weight (d11) | ~99.22 g/mol | Calculated |

| Boiling Point (d0) | ~131 °C | [3][14] |

| Density (d0, 20°C) | ~0.81 g/cm³ | [14] |

| Appearance | Clear, colorless liquid | [4][14] |

Table 2: Example Quality Control Data for a Batch of 3-Methyl-1-butyl-D11 Alcohol

| Parameter | Method | Specification | Result |

| Chemical Purity | GC-MS | ≥ 99.5% | 99.8% |

| Isotopic Enrichment | ¹H NMR | ≥ 98.0% | 99.2% |

| Isotopologue Distribution | GC-MS | Report | |

| d11 | 89.9% | ||

| d10 | 9.2% | ||

| d9 | 0.8% | ||

| d0 | < 0.01% |

Interpretation: The example data shows a high-quality batch. The chemical purity is excellent, and the high isotopic enrichment of 99.2% is confirmed by ¹H NMR. The GC-MS data on species abundance aligns with the statistical distribution expected for this level of enrichment, with the d11 isotopologue being the most abundant species. The negligible amount of the d0 (unlabeled) form is particularly important for its use as an internal standard to avoid artificially inflating the analyte signal.[6]

Conclusion

The rigorous characterization of 3-Methyl-1-butyl-D11 alcohol is not merely an academic exercise; it is a fundamental requirement for ensuring the validity of experimental data in regulated and research environments. By employing a synergistic workflow that combines the quantitative power of NMR for isotopic enrichment with the separation and identification capabilities of GC-MS for chemical purity and isotopologue distribution, scientists can have full confidence in the quality of their stable isotope-labeled internal standards. This multi-faceted approach to purity assessment underpins the reliability of countless downstream applications, from pharmaceutical development to forensic toxicology.

References

- Vertex AI Search. (n.d.). How Isotopes Are Identified - Isotope Detection Methods. Retrieved March 7, 2026.

- Royal Society of Chemistry. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.

- PubChem. (n.d.). 3-METHYLBUTANOL.

- Echemi. (2025, December 15). Uses and Properties of 3-Methyl-1-Butanol.

- Isotope Contacts. (n.d.).

- Royal Society of Chemistry. (2023, February 10). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR.

- ACS Publications. (2010, May 11). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry.

- ChemicalBook. (n.d.). 3-Methyl-1-butanol CAS#: 123-51-3.

- ChemicalBook. (2024, July 15). The uses of 3-Methyl-1-butanol.

- Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance.

- Cheméo. (n.d.). Chemical Properties of 1-Butanol, 3-methyl- (CAS 123-51-3).

- Alfa Chemistry. (n.d.).

- Benchchem. (n.d.).

- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Cambridge Isotope Labor

- SpringerLink. (2024, March 16). DGet!

- National Institutes of Health. (2013, December 11). Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol. PMC.

- National Institutes of Health. (n.d.). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. PMC.

- LGC Standards. (n.d.). 3-Methyl-1-butyl-d11 Alcohol.

- DiVA. (n.d.).

- ResolveMass Laboratories Inc. (2025, November 8).

- National Institutes of Health. (n.d.).

- ResearchGate. (2015, December 2). An overview of isotopic analysis for the control of alcoholic drinks and spirits.

- ACS Publications. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.

- SYNMR. (2023, May 22). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research.

- MDPI. (2022, January 18).

- U.S. Food and Drug Administration. (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers.

- Semantic Scholar. (n.d.).

- Benchchem. (n.d.). The Core Principles of Deuterium Labeling in Internal Standards: An In-depth Technical Guide.

- Scilit. (n.d.).

- Google Patents. (n.d.). CN102367220A - 3-methyl-3-butenyl-1-alcohol production method.

- National Institutes of Health. (2025, March 10). Advancing Stable Isotope Analysis for Alcoholic Beverages' Authenticity: Novel Approaches in Fraud Detection and Traceability. PMC.

- ResearchGate. (n.d.). Production of 3-methyl-1-butanol from yeast extract. Growth and alcohol...

- Gingko Chemical. (n.d.). [Chemical Knowledge]:Production method and process of 3-methyl butanol.

- Shimadzu. (n.d.). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS.

- Benchchem. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. atamankimya.com [atamankimya.com]

- 4. The uses of 3-Methyl-1-butanol_Chemicalbook [chemicalbook.com]

- 5. isotope.com [isotope.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. isotope.com [isotope.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. resolvemass.ca [resolvemass.ca]

- 12. mdpi.com [mdpi.com]

- 13. Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

Methodological & Application

Precise Quantification of Fusel Alcohols in Fermentation Matrices via Stable Isotope Dilution Assay (SIDA)

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Bioprocess Scientists, and Drug Development Professionals

Executive Summary

Fusel alcohols (higher alcohols) are critical volatile metabolites produced during yeast and bacterial fermentation. While they impart essential organoleptic properties to fermented products, elevated concentrations in bioprocessing can indicate metabolic stress, lead to cellular toxicity, and cause adverse physiological effects in consumers. Quantifying these volatile metabolites in complex matrices—such as fermentation broths, microbiome cultures, or distilled liquors—presents a significant analytical challenge due to severe matrix effects and extraction biases.

This application note details a self-validating, highly robust methodology for the quantification of fusel alcohols utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) . By employing 3-Methyl-1-butyl-D11 alcohol as a fully deuterated internal standard, this protocol leverages a Stable Isotope Dilution Assay (SIDA) to completely neutralize matrix suppression and extraction variability, ensuring absolute quantitative accuracy.

Mechanistic Background & Rationale

The Origin of Fusel Alcohols

Fusel alcohols, primarily 3-methyl-1-butanol (isoamyl alcohol), isobutanol, and 1-propanol, are synthesized via the Ehrlich pathway . In this catabolic cascade, branched-chain amino acids (e.g., L-leucine) undergo transamination to an

Fig 1. The Ehrlich pathway detailing the catabolism of L-leucine into 3-methyl-1-butanol.

The Analytical Challenge and the SIDA Solution

Direct liquid injection of fermentation broths into a GC system rapidly fouls the inlet liner with non-volatile sugars, proteins, and salts. While HS-SPME cleanly isolates volatiles, its extraction efficiency is heavily influenced by the sample matrix (e.g., ethanol content, pH, lipid concentration).

To establish a self-validating quantitative system, Stable Isotope Dilution Assay (SIDA) is considered the gold standard[1]. SIDA utilizes an isotopologue of the target analyte—in this case, 3-Methyl-1-butyl-D11 alcohol. Because the D11-labeled standard shares identical physicochemical properties with endogenous 3-methyl-1-butanol, it experiences the exact same extraction kinetics, matrix suppression, and ionization efficiency[2].

The mass spectrometer differentiates the two compounds based on their mass-to-charge (

Fig 2. SIDA-HS-SPME-GC-MS analytical workflow for fusel alcohol quantification.

Materials and Reagents

-

Target Analytes: 3-Methyl-1-butanol (Isoamyl alcohol), Isobutanol, 1-Propanol (Analytical standard grade, >99% purity).

-

Internal Standard (IS): 3-Methyl-1-butyl-D11 alcohol (Isoamyl alcohol-D11, 98 atom % D).

-

Matrix Modifier: Sodium Chloride (NaCl), analytical grade. Must be baked at 200°C for 4 hours prior to use to volatilize and remove background organic contaminants.

-

Extraction Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.

Step-by-Step Experimental Protocol

Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of target fusel alcohols and the D11-IS at 10,000 mg/L in MS-grade methanol.

-

Working IS Solution: Dilute the D11-IS stock to a working concentration of 50 mg/L in MS-grade water.

-

Calibration Curve: Prepare a 7-point calibration curve in synthetic fermentation matrix (e.g., 5% ethanol in water) ranging from 0.5 mg/L to 500 mg/L. Spike each calibration level with a constant concentration of the D11-IS (e.g., 10 mg/L final concentration).

Sample Preparation & Salting-Out

-

Transfer exactly 5.0 mL of the fermentation broth or beverage sample into a 20 mL precision-thread glass headspace vial.

-

Add 1.5 g of baked NaCl to the vial.

-

Causality Check: The addition of NaCl drastically increases the ionic strength of the aqueous phase. This "salting-out" effect decreases the solubility of polar organic volatiles, thermodynamically driving the fusel alcohols into the headspace and significantly improving the partition coefficient.

-

-

Spike the sample with 1.0 mL of the 50 mg/L D11-IS working solution (yielding a 10 mg/L IS concentration in the 5 mL sample).

-

Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum to prevent volatile loss.

HS-SPME Extraction Parameters

-

Equilibration: Incubate the vial at 40°C for 10 minutes with orbital agitation (250 rpm).

-

Causality Check: Strict temperature control is vital. 40°C provides enough thermal energy to volatilize the alcohols without causing water vapor to saturate the headspace, which would competitively displace analytes on the SPME fiber.

-

-

Extraction: Pierce the septum and expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 40°C.

-

Causality Check: The mixed-bed DVB/CAR/PDMS fiber is chosen for its bipolarity, offering optimal adsorption capacity for low-molecular-weight, semi-polar compounds like fusel alcohols.

-

GC-MS/MS Analysis

-

Desorption: Retract the fiber and immediately insert it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode (purge valve opens at 1.5 min).

-

Chromatographic Separation:

-

Column: DB-WAX (30 m × 0.25 mm × 0.25 µm) or equivalent polyethylene glycol (PEG) polar column. Polar stationary phases are mandatory to resolve structurally similar aliphatic alcohols and prevent hydrogen-bonding-induced peak tailing.

-

Oven Program: 40°C (hold 2 min)

ramp at 10°C/min to 150°C -

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) to eliminate matrix background noise.

-

Data Presentation & Method Validation

To ensure the trustworthiness of the protocol, the system must be validated for linearity, limits of detection (LOD), and recovery. The MRM transitions used to isolate the analytes from the matrix are detailed in Table 1.

Table 1: GC-MS/MS MRM Transitions for Fusel Alcohols and D11-Internal Standard

| Analyte | Retention Time (min) | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Purpose |

| 3-Methyl-1-butanol | 8.45 | 70 | 55 | 10 | Quantifier |

| 3-Methyl-1-butanol | 8.45 | 70 | 41 | 15 | Qualifier |

| 3-Methyl-1-butyl-D11 | 8.42 | 80 | 62 | 10 | IS Quantifier |

| Isobutanol | 6.80 | 74 | 43 | 10 | Quantifier |

| 1-Propanol | 5.15 | 59 | 31 | 10 | Quantifier |

Note: The D11 isotopologue elutes slightly earlier (0.03 min) than the unlabeled analyte due to the inverse isotope effect in gas chromatography, where heavier deuterated molecules exhibit slightly weaker interactions with the stationary phase.

Table 2: Method Validation Parameters in Fermentation Matrix

| Parameter | 3-Methyl-1-butanol | Isobutanol | 1-Propanol |

| Linear Range (mg/L) | 0.5 – 500 | 0.5 – 500 | 1.0 – 500 |

| Correlation Coefficient ( | 0.9992 | 0.9989 | 0.9995 |

| LOD (mg/L) | 0.05 | 0.08 | 0.15 |

| LOQ (mg/L) | 0.15 | 0.25 | 0.45 |

| Matrix Recovery (%) | 98.5 – 102.1 | 97.2 – 101.5 | 96.8 – 103.4 |

| Intra-day Precision (RSD %) | 1.8 | 2.1 | 2.4 |

Data Processing: Quantification is performed by plotting the response ratio (Area of Analyte / Area of IS) against the concentration ratio. Because the D11-IS perfectly mimics the target analyte, any loss during SPME extraction or ion suppression in the MS source is mathematically canceled out, yielding exceptional recovery rates (98.5 – 102.1%) regardless of matrix complexity.

References

- Alvarez, P. P., Malcorps, P., Almeida, A. S., & Dufour, P.-J. (1994). "Quantitative Analysis of Beer Aromatic Alcohols Using Stable Isotope Dilution Assay." Journal of the American Society of Brewing Chemists.

- Zhu, Y., et al. (2019). "Streamlined approach for careful and exhaustive aroma characterization of aged distilled liquors." Food Chemistry (via PMC).

- Shimadzu Corporation. (2020). "Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS." Shimadzu Application Notes.

Sources

Application Note: Isotope Dilution GC-MS Quantification Using 3-Methyl-1-butyl-D11 Alcohol

Introduction & Mechanistic Rationale

In modern metabolomics, food science, and drug development, the precise quantification of volatile organic compounds (VOCs) is disproportionately vulnerable to matrix effects. Isoamyl alcohol (3-methyl-1-butanol) is a critical biomarker of metabolic fermentation and a primary fusel oil[1]. However, traditional internal standards (such as 3-pentanol) often fail to mirror the exact thermodynamic partitioning of target fusel oils during extraction, leading to quantitative drift[1][2].

As a Senior Application Scientist, I strongly advocate for Isotope Dilution Mass Spectrometry (IDMS) as the gold standard for volatile analysis. 3-Methyl-1-butyl-D11 alcohol (CAS: 170678-50-9)[3] serves as the perfect internal standard (IS) for this workflow. By utilizing a fully deuterated (D11) isotopologue, we induce a massive +11 Da mass shift. This completely eliminates isotopic cross-talk while maintaining identical chromatographic retention and extraction kinetics to the native analyte. The protocol detailed below is designed as a self-validating system, ensuring absolute quantitative rigor.

Physicochemical Properties & Specifications

To ensure accurate molar calculations and MS method building, the physicochemical differences between the native analyte and the D11 internal standard are summarized below.

Table 1: Comparative Physicochemical Properties

| Property | Native Analyte | Internal Standard (IS) |

| Chemical Name | 3-Methyl-1-butanol | 3-Methyl-1-butyl-D11 alcohol |

| Synonyms | Isoamyl alcohol | Isoamyl alcohol-d11, Isopentanol-d11 |

| CAS Number | 123-51-3 | 170678-50-9[3] |

| Molecular Formula | ||

| Molecular Weight | 88.15 g/mol | 99.22 g/mol |

| Isotopic Purity | N/A (Natural Abundance) | ≥ 98 atom % D |

| Boiling Point | 131 °C | ~131 °C (Identical RT) |

Standard Operating Procedure: HS-SPME-GC-MS

This methodology utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. The protocol is engineered with built-in causality and self-validation steps to guarantee data integrity.

Reagent & Standard Preparation

-

IS Stock Solution (1 mg/mL): Dissolve 10.0 mg of 3-Methyl-1-butyl-D11 alcohol in 10 mL of GC-grade methanol. Store at -20°C in an amber glass vial.

-

Working IS Solution (50 µg/mL): Dilute 500 µL of the Stock Solution into 10 mL of HPLC-grade water. Prepare fresh weekly.

Sample Preparation (The Self-Validating System)

-

Aliquot: Transfer exactly 5.0 mL of the liquid sample (e.g., fermentation broth, beverage, or biofluid) into a 20 mL precision headspace vial.

-

Salting-Out: Add 1.5 g of pre-baked Sodium Chloride (NaCl) to the vial.

-

Causality: The addition of a chaotropic salt decreases the solubility of organic volatiles in the aqueous phase, thermodynamically driving them into the headspace to maximize SPME fiber adsorption.

-

-

IS Spiking: Spike exactly 10 µL of the Working IS Solution into the matrix.

-

Sealing: Cap immediately with a magnetic crimp cap lined with a PTFE/silicone septum.

-

System Validation (Matrix Blank): Before analyzing any batch, prepare a Matrix Blank containing 5.0 mL HPLC water, 1.5 g NaCl, and 10 µL of the Working IS.

-

Causality: This self-validating step proves that the D11 internal standard is free from unlabelled native isoamyl alcohol contamination (a common synthesis byproduct) and confirms the GC-MS inlet is free of carryover.

-

HS-SPME Extraction Protocol

-

Equilibration: Incubate the vial at 40°C for 15 minutes with orbital agitation (250 rpm).

-

Causality: Pre-incubation ensures the system reaches liquid-gas thermodynamic equilibrium before fiber exposure, preventing irreproducible extraction kinetics.

-

-

Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 40°C.

GC-MS Instrumental Parameters

The chromatographic separation of fusel oils requires a polar stationary phase[2].

-

Inlet: 250°C, Splitless mode. Desorb the SPME fiber for 3 minutes.

-

Column: DB-WAX or equivalent (60 m × 0.25 mm × 0.5 µm)[4].

-

Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 120°C, then 30°C/min to 210°C (hold 3 min)[4].

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Table 2: MS Selected Ion Monitoring (SIM) Parameters

| Analyte | Quantifier Ion | Qualifier Ion 1 | Qualifier Ion 2 | Dwell Time (ms) |

| Native Isoamyl Alcohol | m/z 70 | m/z 55 | m/z 88 | 50 |

| 3-Methyl-1-butyl-D11 (IS) | m/z 79 | m/z 62 | m/z 99 | 50 |

Visualizations of Analytical Logic

Fig 1: HS-SPME-GC-MS workflow utilizing 3-Methyl-1-butyl-D11 alcohol as an internal standard.

Fig 2: Mechanism of Isotope Dilution Mass Spectrometry resolving native and D11 analytes.

Data Processing & Validation

Quantification is performed by calculating the response ratio (Peak Area of Native m/z 70 / Peak Area of IS m/z 79). Because the D11 internal standard experiences the exact same matrix suppression and extraction efficiencies as the native compound, this ratio remains mathematically immune to matrix variations. A multi-point calibration curve must yield an

References

-

[3] Title: 3-Methyl-1-butyl-d11 Alcohol Suppliers & Product Information Source: American Chemical Suppliers URL: [Link]

-

[4] Title: The Perspectives of Ethanol Usage as an Internal Standard for the Quantification of Volatile Compounds in Alcoholic Products by GC-MS Source: ResearchGate URL: [Link]

-

[1] Title: Determination of acetaldehyde, methanol and fusel oils in distilled liquors and sakès by headspace gas chromatography Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

-

[2] Title: Complete Separation and Quantitation of Fusel Oils by Capillary GC Application Source: Labrulez URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing GC Peak Shape for 3-Methyl-1-butyl-D11 Alcohol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will address the fundamental chemical and mechanical mechanisms that cause peak tailing in deuterated fusel alcohols and provide field-proven, self-validating protocols to restore chromatographic integrity.

Mechanistic Causality of Peak Tailing in Deuterated Alcohols

3-Methyl-1-butyl-D11 alcohol (deuterated isoamyl alcohol) is a critical internal standard used in the quantification of volatile compounds, flavor profiles, and drug metabolites. While the alkyl chain is fully deuterated, the molecule retains a highly polar hydroxyl (-OH) group.

The Root Cause of Tailing: Peak tailing for this compound is fundamentally an adsorption phenomenon. The polar -OH group acts as a strong hydrogen bond donor and acceptor. As the analyte travels through the GC flow path, it interacts with "active sites"—predominantly exposed silanol groups (Si-OH) on the glass liner, glass wool, or degraded column stationary phase, as well as oxidized metallic surfaces in the injector port[1]. When the alcohol molecules transiently bind to these active sites, their passage is delayed. This non-uniform elution creates an asymmetrical, tailing peak shape rather than a sharp Gaussian distribution[1][2].

Because isotopic labeling does not alter the chemical reactivity of the hydroxyl group, 3-Methyl-1-butyl-D11 alcohol is just as susceptible to silanol interactions as its unlabeled counterpart.

Self-Validating Diagnostic Workflow

A common pitfall in GC troubleshooting is blindly replacing components. To establish a self-validating system , you must isolate whether the tailing is caused by chemical activity (adsorption) or mechanical flow issues (dead volume).

The Hydrocarbon Validation Test: Inject a light, non-polar hydrocarbon (e.g., methane or decane) alongside your deuterated alcohol[3]. Hydrocarbons lack polar functional groups and cannot form hydrogen bonds with active silanol sites.

-

If the hydrocarbon tails: The issue is mechanical (a "flow path" problem), such as a poorly cut column, dead volume in the inlet/detector, or a blocked detector jet[3][4].

-

If the hydrocarbon is symmetrical but the alcohol tails: The issue is chemical (an "activity" problem), confirming the presence of active sites or a polarity mismatch between the stationary phase and the analyte[2][3].

Diagnostic workflow for isolating GC peak tailing root causes.

Step-by-Step Troubleshooting Methodologies

Protocol A: Inlet Deactivation and Maintenance (Addressing Chemical Activity)

If the hydrocarbon test points to active sites, the inlet is the most likely culprit[2].

-

Cool the System: Lower the GC inlet and oven temperatures to <40°C to prevent oxidation of the column stationary phase when exposing the system to atmospheric oxygen[2].

-

Replace the Liner and Glass Wool: Remove the existing liner. Install a fresh, ultra-inert deactivated liner. If your method requires glass wool for sample vaporization, ensure the wool is highly deactivated; raw glass wool provides massive surface area for silanol interactions, destroying alcohol peak shapes[1].

-

Replace the Gold Seal: In systems like Agilent GCs, replace the bottom gold seal. Over time, sample matrix and septa particles accumulate here, creating active metallic and chemical adsorption sites[2].

-

Purge and Bake Out: Purge the inlet with carrier gas for 15 minutes to completely displace oxygen. Only then should you heat the inlet to 250°C for conditioning.

Protocol B: Column Trimming and Installation (Addressing Mechanical & Activity Issues)

-

Trim the Column Head: Remove the first 15–30 cm of the capillary column from the inlet side. This eliminates the section most heavily degraded by non-volatile matrix residues and thermal stress, which act as secondary retention sites[1][4].

-

Execute a Perfect Cut: Use a ceramic scoring wafer to make a clean, 90-degree cut. Inspect the cut with a magnifying loupe. A jagged cut creates turbulent flow and dead volume, which induces tailing for all peaks[4][5].

-

Set Precise Insertion Depth: Follow the manufacturer's exact insertion depth specifications (e.g., 4-6 mm above the ferrule for standard split/splitless inlets). Pushing the column too high or too low creates dead volume[4].

Protocol C: Method Optimization for Splitless Injection

-

Optimize Solvent Focusing: If using a splitless injection, ensure the initial oven temperature is 10–20°C below the boiling point of the sample solvent. This allows the solvent to condense at the head of the column, trapping the 3-Methyl-1-butyl-D11 alcohol in a tight, narrow band (the solvent effect)[4][5].

-

Verify Injector Temperature: Maintain an injector temperature high enough (typically 250°C) to ensure rapid, flash volatilization of the alcohol. Slow vaporization leads to band broadening and tailing[1].

Quantitative Data & Optimization Matrix

Selecting the correct stationary phase is critical. 3-Methyl-1-butyl-D11 alcohol requires a phase that provides high solubility for polar compounds to prevent phase-mismatch tailing.

| Stationary Phase Chemistry | Example Column | Resolution of Amyl Alcohols | Peak Shape (Asymmetry Factor) | Recommendation |

| Trifluoropropylmethyl | Rtx-VMS | Poor (Co-elution) | Moderate tailing (As > 1.5) | Not recommended for resolving isoamyl alcohols[6]. |

| Cyanopropylphenyl | Rtx-1301 | Excellent | Sharp, symmetrical (As ≈ 1.0 - 1.2) | Highly Recommended. Excellent solubility for polar alcohols[6]. |

| Polyethylene Glycol (PEG) | DB-WAX UI | Excellent | Sharp, symmetrical (As ≈ 1.0 - 1.1) | Highly Recommended. Ultra-inert wax phases prevent secondary interactions[7]. |

| 5% Phenyl / 95% Dimethyl | HP-5ms UI | Moderate | Slight tailing (As ≈ 1.2 - 1.4) | Acceptable if an ultra-inert (UI) deactivated column is strictly maintained[8]. |

Frequently Asked Questions (FAQs)

Q: Why does my deuterated internal standard (3-Methyl-1-butyl-D11 alcohol) tail while my alkane internal standards look perfect? A: Alkanes are strictly non-polar and do not interact with active silanol groups (Si-OH) in the GC flow path. The deuterated alcohol retains its polar hydroxyl group, which forms hydrogen bonds with these active sites, delaying its elution and causing tailing. This selective tailing confirms an "activity" issue rather than a mechanical flow problem[1][2].

Q: How can I tell if my column is contaminated or just degrading? A: Both contamination and degradation expose active sites. Injecting a column test mixture containing both alcohols and hydrocarbons can help. If alcohol peaks tail but hydrocarbons are sharp, it indicates column activity (degradation of the phase or active sites). If hydrocarbons also tail, the column is likely contaminated with non-volatile residues or improperly installed[9].

Q: Does injection volume affect peak tailing for alcohols? A: Yes. If the tailing is caused by exceeding the capacity of the active sites or overloading the column phase, injecting a smaller volume or a more dilute sample can temporarily improve peak shape. However, this is a temporary workaround and does not fix the underlying system activity[1].

Q: Can I use a retention gap to improve the peak shape? A: Yes. Installing a 3 to 5-meter deactivated fused silica retention gap (guard column) in front of your analytical column can help focus the analyte band and protect the analytical column from non-volatile matrix contamination, significantly reducing tailing over time[5].

References

-

Benchchem: 1

-

Oxford University Press: 9

-

YouTube (Axion Labs): 2

-

Agilent Technologies: 3

-

Restek: 6

-

Agilent Technologies: 7

-

Element Lab Solutions: 4

-

YouTube (Agilent): 5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. agilent.com [agilent.com]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]

- 7. agilent.com [agilent.com]

- 8. agilent.com [agilent.com]

- 9. academic.oup.com [academic.oup.com]

Technical Support Center: Stability and Isotopic Exchange Potential of 3-Methyl-1-butyl-D11 Alcohol

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of 3-Methyl-1-butyl-D11 alcohol, focusing on its isotopic stability and the potential for deuterium exchange. Our goal is to equip you with the technical knowledge and practical protocols to ensure the integrity of your experiments and the accuracy of your results when using this deuterated internal standard.

Core Principles of Isotopic Stability in 3-Methyl-1-butyl-D11 Alcohol

Understanding the potential for isotopic exchange begins with the molecular structure and the nature of chemical bonds. In any molecule, hydrogen atoms exhibit different degrees of lability.

-

Exchangeable Protons: Protons attached to heteroatoms such as oxygen (-OH), nitrogen (-NH), or sulfur (-SH) are considered "labile" or "exchangeable".[1][2] They can readily exchange with deuterium from deuterated solvents or with protons from the surrounding sample matrix, a process that can be accelerated by changes in pH.[3]

-

Non-Exchangeable Protons: In contrast, hydrogen atoms covalently bonded to carbon atoms (C-H) are significantly more stable and do not typically exchange under standard analytical conditions.[2]

In the case of 3-Methyl-1-butyl-D11 alcohol, with the chemical formula (CD₃)₂CDCD₂CD₂OH, all eleven deuterium atoms are strategically placed on the carbon skeleton.[4] The only labile proton is on the hydroxyl group, which is a non-deuterated hydrogen (-OH). Therefore, the exchange of this hydroxyl proton with the solvent does not impact the isotopic purity or mass of the deuterated standard.

Caption: Structure of 3-Methyl-1-butyl-D11 alcohol highlighting stable vs. exchangeable bonds.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 3-Methyl-1-butyl-D11 alcohol.

Q1: Is 3-Methyl-1-butyl-D11 alcohol susceptible to isotopic exchange under typical analytical conditions (e.g., LC-MS)?

A1: No. The risk of isotopic exchange for the deuterium labels in 3-Methyl-1-butyl-D11 alcohol is exceptionally low under typical analytical conditions. The deuterium atoms are located on non-exchangeable carbon positions, which form very stable C-D bonds.[2][5] Unlike compounds where deuterium is placed on labile hydroxyl or amine groups, this standard is designed for maximum stability, ensuring that back-exchange (loss of deuterium for hydrogen) does not compromise data integrity during sample preparation, chromatography, or mass spectrometry analysis.[6][7]

Q2: Are there any experimental conditions that could force deuterium loss?

A2: While highly stable, extreme and non-standard conditions could theoretically induce H/D exchange. These include:

-

Presence of Metal Catalysts: Certain transition-metal catalysts (e.g., Iridium, Ruthenium, Palladium) are used in synthetic chemistry to intentionally catalyze H/D exchange on carbon atoms.[8][9][10] It is highly improbable that such catalysts would be present in a typical bioanalytical or research sample matrix.

-

Extreme pH and High Temperatures: While C-D bonds are robust, prolonged exposure to harsh acidic or basic conditions at elevated temperatures (e.g., >100°C) could potentially facilitate exchange, though this is outside the scope of standard analytical protocols.[9]

Q3: The hydroxyl (-OH) proton is exchangeable. Is this a concern for quantification?

A3: This is not a concern for this specific isotopologue. As the manufacturer's data confirms the structure is (CD₃)₂CDCD₂CD₂OH, the hydroxyl position is not deuterated.[4] Its natural exchange with protons in the solvent or matrix will not alter the mass-to-charge ratio (m/z) of the internal standard, and therefore will not affect quantification.

Q4: What are the best practices for storing and handling 3-Methyl-1-butyl-D11 alcohol to ensure its long-term integrity?

A4: Proper storage is crucial for maintaining both chemical and isotopic purity.[11]

-

Temperature: Store at room temperature as recommended by the supplier.[4] For long-term storage, refrigeration (2-8°C) is a good practice, but always allow the container to equilibrate to room temperature before opening to prevent condensation and moisture ingress.[11][12]

-

Light Protection: Store in the original amber vial or another light-protecting container to prevent potential photodegradation.[13]

-

Atmosphere: Keep the vial tightly sealed to prevent the absorption of atmospheric moisture, which can dilute the sample, and to avoid contamination.[13][14] For highly sensitive applications, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended.[13]

Q5: I am observing a signal for the unlabeled (D0) analyte in my internal standard blank. Is this due to isotopic exchange?

A5: It is highly unlikely to be isotopic exchange. This observation is almost always due to the presence of the unlabeled analyte as a chemical impurity in the deuterated standard.[5][15] High isotopic purity (e.g., ≥98%) is critical, but does not guarantee 100% chemical purity.[15] The contribution of this D0 impurity to the analyte signal must be assessed, especially for assays requiring a low limit of quantitation (LLOQ).

Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve issues related to the perceived instability of your deuterated standard.

Caption: Troubleshooting workflow for unexpected signals or instability.

Experimental Protocols

These protocols provide a framework for validating the integrity of your deuterated internal standard within your specific experimental context.

Protocol 1: Verification of Isotopic Stability in the Analytical Matrix

Objective: To confirm that 3-Methyl-1-butyl-D11 alcohol does not undergo isotopic exchange under the conditions of your analytical method.

Methodology:

-

Prepare Stability Samples: Prepare a solution of the deuterated internal standard in your typical sample matrix (e.g., plasma, urine) or mobile phase at the working concentration.

-

Incubate Under Method Conditions: Aliquot the solution into several vials. Analyze one vial immediately (T=0). Store the remaining vials under conditions that mimic your entire analytical process (e.g., room temperature for 4 hours, 4°C for 24 hours).

-

LC-MS/MS Analysis: At designated time points (e.g., T=0, 2, 4, 8, 24 hours), inject the samples into the LC-MS/MS system.

-

Data Monitoring: Monitor the mass transition for the deuterated internal standard (IS) and, crucially, the mass transition for the corresponding unlabeled (D0) analyte.

-

Data Analysis: Calculate the peak area ratio of the D0 analyte to the IS (Area D0 / Area IS) at each time point. A stable ratio over time indicates no significant isotopic exchange is occurring. An increasing ratio would suggest potential instability.[15]

Protocol 2: Assessment of Chemical Purity of the Deuterated Standard

Objective: To determine the contribution of the unlabeled (D0) analyte present as an impurity in the deuterated internal standard stock.

Methodology:

-

Prepare a Blank Sample: Use a matrix sample known to be free of the analyte (e.g., blank plasma).

-

Spike with Internal Standard: Add the deuterated internal standard to the blank matrix at the same concentration used in your assay.

-

Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled (D0) analyte.

-

Prepare a Calibration Standard: Prepare a separate sample of the blank matrix spiked with the unlabeled analyte at its Lower Limit of Quantitation (LLOQ).

-

Data Analysis: Compare the peak area of the D0 analyte in the IS-spiked blank (Step 3) to the peak area of the analyte at the LLOQ (Step 4). Regulatory guidelines often state that the response from the D0 impurity in the IS should not exceed 5% of the analyte response at the LLOQ.

Data Summary Table

The stability of deuterated labels is highly dependent on their position within the molecule. The following table summarizes this relationship under common analytical conditions.

| Label Position | Bond Type | Stability Under Acidic pH | Stability Under Basic pH | Stability Under Neutral pH | General Susceptibility to Exchange |

| On Carbon Skeleton (Aliphatic) | C-D | High | High | High | Very Low |

| On Carbon α to Carbonyl | C-D | Moderate to High | Low to Moderate | High | Moderate (via enol/enolate)[16][17] |

| On Aromatic Ring | C-D | Moderate to High | High | High | Low |

| On Hydroxyl Group | O-D | Very Low (Rapid Exchange) | Very Low (Rapid Exchange) | Very Low (Rapid Exchange) | Very High [1][5] |

| On Amine Group | N-D | Very Low (Rapid Exchange) | Very Low (Rapid Exchange) | Very Low (Rapid Exchange) | Very High[5][15] |

This table illustrates why 3-Methyl-1-butyl-D11 alcohol, with its C-D bonds, is an ideal stable internal standard.

References

-

Feng, Y., et al. (2022). Iridium-catalyzed α-selective deuteration of alcohols. Chemical Science. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Iridium-catalyzed α-selective deuteration of alcohols. Chemical Science. Retrieved from [Link]

-

Organic Chemistry. (n.d.). Hydrogen - Deuterium exchange. Retrieved from [Link]

-

Jasińska, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

ACS Publications. (1995). Catalytic hydrogen-deuterium exchange in deuteriated alcohols promoted by early-transition-metal alkoxides. Insight into a mechanistic puzzle. Inorganic Chemistry. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic α‐Site‐Selective Hydrogen‐Deuterium Exchange of Benzylic Alcohols by Palladium Single‐Atom Catalyst. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Deuterium Exchange. Retrieved from [Link]

-

OSTI.GOV. (1974). Ruthenium-catalyzed hydrogen--deuterium exchange in alcohols. A convenient method for deuterium labeling of primary alcohols. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Englander, S. W., & Kallenbach, N. R. (1984). Mechanisms and uses of hydrogen exchange. Quarterly reviews of biophysics. Retrieved from [Link]

-

Reddit. (2015). Deuterium exchange in H1 NMR. Retrieved from [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Thierauf-Emberger, A., et al. (2018). Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry. MethodsX. Retrieved from [Link]

-

OIV. (n.d.). Determination of the deuterium distribution in ethanol by SNIF-NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isoamyl alcohol. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 2. reddit.com [reddit.com]

- 3. Mechanisms and uses of hydrogen exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ruthenium-catalyzed hydrogen--deuterium exchange in alcohols. A convenient method for deuterium labeling of primary alcohols (Journal Article) | OSTI.GOV [osti.gov]

- 11. benchchem.com [benchchem.com]

- 12. ukisotope.com [ukisotope.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Hydrogen - Deuterium exchange [quimicaorganica.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Optimizing injection volume for 3-Methyl-1-butyl-D11 alcohol

An authoritative guide to optimizing injection volume for 3-Methyl-1-butyl-D11 alcohol, a crucial internal standard in quantitative analysis. This technical support center provides in-depth troubleshooting, step-by-step protocols, and expert insights for researchers and drug development professionals to ensure data integrity and methodological robustness.

Introduction: The Role of 3-Methyl-1-butyl-D11 Alcohol in Bioanalysis

3-Methyl-1-butyl-D11 alcohol is the stable isotope-labeled (SIL) form of 3-Methyl-1-butanol, also known as isoamyl alcohol. In quantitative mass spectrometry, particularly in pharmacokinetic and drug metabolism studies, SIL internal standards (IS) are the gold standard.[1][2] Because 3-Methyl-1-butyl-D11 alcohol is chemically identical to its unlabeled counterpart, it co-elutes during chromatographic separation.[3] This property allows it to accurately correct for variability introduced during sample preparation, injection, and ionization, a phenomenon known as the matrix effect.[1][4] The use of a deuterated standard like this is essential for developing robust, high-throughput bioanalytical methods, ultimately improving data accuracy and reducing the rate of failed analytical runs.[3]

Frequently Asked Questions (FAQs)

Q1: What is 3-Methyl-1-butyl-D11 alcohol and why is it used?

A1: 3-Methyl-1-butyl-D11 alcohol is a form of isoamyl alcohol where all 11 hydrogen atoms have been replaced with their stable isotope, deuterium.[5][6] This increases its mass, allowing it to be distinguished from the native compound by a mass spectrometer.[1] It is used as an internal standard in quantitative analyses to improve accuracy and precision by correcting for analytical variability.[2][3]

Q2: Why is optimizing the injection volume so critical for this internal standard?

A2: The injection volume directly impacts peak area, peak shape, and detector response.[7][8] An insufficient volume can lead to low signal intensity and poor sensitivity.[7] Conversely, injecting too much sample can overload the gas chromatography (GC) column, causing peak distortions like fronting or tailing, which compromise resolution and integration accuracy.[7][8][9] Optimizing the injection volume is a crucial step to ensure the analytical method is linear, reproducible, and robust.[8]

Q3: What are the primary analytical platforms used for 3-Methyl-1-butyl-D11 alcohol?

A3: Given its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical technique for 3-Methyl-1-butyl-D11 alcohol.[10] It is also applicable in Liquid Chromatography-Mass Spectrometry (LC-MS) methods, particularly in broader drug metabolism and pharmacokinetics (DMPK) studies where it might be used as an internal standard for a related analyte.[2] This guide will focus on GC-MS applications.

Q4: What is "backflash" and how does it relate to injection volume?

A4: Backflash occurs when the injection volume is too large for the liner volume under the current inlet temperature and pressure conditions.[11][12] The sample rapidly vaporizes, and its gaseous volume exceeds the liner's capacity, causing it to expand back into the carrier gas lines.[12] This leads to poor reproducibility, ghost peaks in subsequent runs (carryover), and sample loss.[11][12]

This section addresses specific issues you may encounter when using 3-Methyl-1-butyl-D11 alcohol as an internal standard. Each entry explains the cause, provides diagnostic steps, and offers a detailed protocol for resolution.

Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)

Q: My chromatogram for 3-Methyl-1-butyl-D11 alcohol shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?

A: Poor peak shape is a common problem that can severely impact the accuracy of peak integration. Tailing is often caused by active sites in the system or secondary interactions, while fronting is a classic sign of column overload.[13]

Causality and Diagnosis:

-

Peak Tailing: This can result from interactions between the polar alcohol group of the analyte and active sites (e.g., exposed silanols) in the injector liner or on the column itself.[13][14] Contamination in the liner or at the head of the column can also be a cause.[14]

-

Peak Fronting: This is most commonly caused by column overload, where the injection volume or concentration is too high for the stationary phase capacity.[7][13]

-